molecular formula C19H18N2O3 B6086271 1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]

1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]

Cat. No. B6086271
M. Wt: 322.4 g/mol
InChI Key: AEUPYUQQBBOQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a spirooxindole derivative that has been synthesized using various methods. The compound has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] has been studied extensively. It has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription, and cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines and chemokines. In addition, it has been found to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. In addition, it has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In vivo studies have shown that this compound has anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] in lab experiments include its potential as an anticancer and anti-inflammatory agent. In addition, this compound has been found to be stable and easy to synthesize. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in vivo.

Future Directions

For research on 1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] include the following:
1. Further studies to determine the efficacy of this compound in vivo.
2. Studies to determine the toxicity of this compound in vivo.
3. Studies to determine the potential of this compound as an anticancer and anti-inflammatory agent.
4. Studies to determine the mechanism of action of this compound in vivo.
5. Studies to optimize the synthesis method of this compound to obtain higher yields.
6. Studies to determine the potential of this compound as a lead compound for the development of new drugs.

Synthesis Methods

1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] has been synthesized using various methods. One such method involves the reaction of 3-methylindole with 2,4-pentanedione in the presence of piperidine and acetic acid, followed by the reaction with nitroethane and ammonium acetate. Another method involves the reaction of 3-methylindole with 2,4-pentanedione in the presence of ammonium acetate and acetic acid, followed by the reaction with nitroethane. These methods have been optimized to obtain high yields of the compound.

Scientific Research Applications

1',3',3'-trimethyl-7-nitro-1',3'-dihydrospiro[chromene-2,2'-indole] has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to induce apoptosis in cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.

properties

IUPAC Name

1',3',3'-trimethyl-7-nitrospiro[chromene-2,2'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-8-9-14(21(22)23)12-17(13)24-19/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUPYUQQBBOQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3',3'-Trimethyl-7-nitrospiro[chromene-2,2'-indole]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.